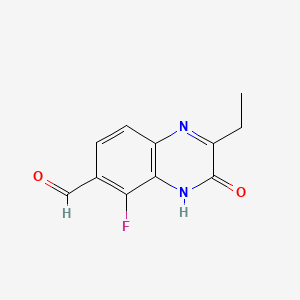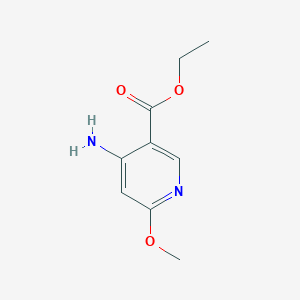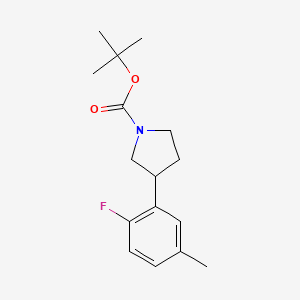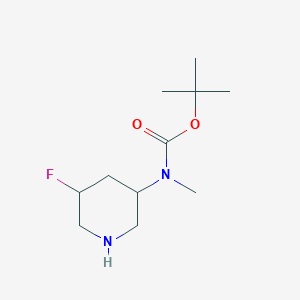
1-(1-Cbz-azetidin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cbz-azetidin-2-yl)ethanamine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Métodos De Preparación
One common synthetic route includes the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene . Another method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol . Industrial production methods may involve scalable and cost-effective processes such as the use of Bunte salts as key intermediates .
Análisis De Reacciones Químicas
1-(1-Cbz-azetidin-2-yl)ethanamine undergoes various types of chemical reactions due to the presence of the azetidine ring and the Cbz protecting group. Common reactions include:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of azetidin-2-ones.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often leading to ring-opening or expansion reactions.
Major products formed from these reactions include various functionalized azetidines and their derivatives, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(1-Cbz-azetidin-2-yl)ethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Cbz-azetidin-2-yl)ethanamine involves its interaction with various molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in ring-opening and expansion reactions. These reactions can lead to the formation of bioactive compounds that interact with enzymes, receptors, and other biological targets .
Comparación Con Compuestos Similares
1-(1-Cbz-azetidin-2-yl)ethanamine can be compared with other azetidine derivatives and similar compounds:
2-(Azetidin-1-yl)ethanamine: This compound has a similar azetidine ring but lacks the Cbz protecting group, making it less stable and more reactive.
The uniqueness of this compound lies in its combination of stability and reactivity, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl 2-(1-aminoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10(14)12-7-8-15(12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3 |
Clave InChI |
MFWJBNAOSRWHPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCN1C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B15332795.png)
![[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B15332796.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332797.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B15332803.png)




![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)

